N-(5-bromopyridin-2-yl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(5-BROMO-2-PYRIDYL)-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a bromopyridyl group, a cyclopropyl group, and a methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-BROMO-2-PYRIDYL)-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bromopyridyl Intermediate: The synthesis begins with the bromination of 2-pyridyl compounds to form the 5-bromo-2-pyridyl intermediate.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or similar reagents.
Isoxazole Formation: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate.
Final Coupling: The final step involves coupling the bromopyridyl intermediate with the isoxazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-BROMO-2-PYRIDYL)-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopyridyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Diazomethane: Used for cyclopropanation.
Nitrile Oxides: Used for isoxazole formation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the bromine atom or modifications to the isoxazole ring.
Scientific Research Applications
N~4~-(5-BROMO-2-PYRIDYL)-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(5-BROMO-2-PYRIDYL)-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler bromopyridyl compound with similar reactivity.
Cyclopropylpyridine: Contains a cyclopropyl group attached to a pyridine ring.
Methylisoxazole: A compound with a similar isoxazole ring structure.
Uniqueness
N~4~-(5-BROMO-2-PYRIDYL)-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13BrN4O2 |
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Molecular Weight |
373.20 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13BrN4O2/c1-8-14-11(15(22)20-13-5-4-10(17)7-18-13)6-12(9-2-3-9)19-16(14)23-21-8/h4-7,9H,2-3H2,1H3,(H,18,20,22) |
InChI Key |
LWJLYHRMXJOZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
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